molecular formula C2H6N2OS B14718919 1,1-Dimethyl-2-sulfinylhydrazine CAS No. 13066-24-5

1,1-Dimethyl-2-sulfinylhydrazine

Cat. No.: B14718919
CAS No.: 13066-24-5
M. Wt: 106.15 g/mol
InChI Key: UFBUHFJBKZYCAI-UHFFFAOYSA-N
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Description

1,1-Dimethyl-2-sulfinylhydrazine is a hydrazine derivative characterized by two methyl groups attached to one nitrogen atom and a sulfinyl (-S(O)-) group bonded to the adjacent nitrogen. Hydrazines are pivotal in organic synthesis, pharmaceuticals, and materials science due to their reactivity and ability to form diverse functional groups. The sulfinyl moiety in this compound likely enhances polarity and stability, distinguishing it from analogs with sulfanyl (-S-) or other substituents .

Properties

CAS No.

13066-24-5

Molecular Formula

C2H6N2OS

Molecular Weight

106.15 g/mol

IUPAC Name

N-methyl-N-(sulfinylamino)methanamine

InChI

InChI=1S/C2H6N2OS/c1-4(2)3-6-5/h1-2H3

InChI Key

UFBUHFJBKZYCAI-UHFFFAOYSA-N

Canonical SMILES

CN(C)N=S=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1-Dimethyl-2-sulfinylhydrazine typically involves the reaction of dimethylhydrazine with sulfur-containing reagents. One common method is the reaction of 1,1-dimethylhydrazine with sulfur dioxide or sulfur monochloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving multiple purification steps such as distillation and recrystallization to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1,1-Dimethyl-2-sulfinylhydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The sulfinyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted hydrazine compounds.

Scientific Research Applications

1,1-Dimethyl-2-sulfinylhydrazine has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of sulfoxides and sulfinamides.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,1-Dimethyl-2-sulfinylhydrazine involves its interaction with various molecular targets. The sulfinyl group can participate in nucleophilic and electrophilic reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or toxicological outcomes.

Comparison with Similar Compounds

Structural and Functional Group Variations

Hydrazine derivatives differ in substituents, which dictate their chemical and biological properties. Key comparisons include:

1-Methyl-1-phenylhydrazine (C₇H₁₀N₂)
  • Structure : Features a methyl and phenyl group on adjacent nitrogens.
  • Properties : Used as a synthetic intermediate; lacks the sulfinyl group, reducing polarity compared to 1,1-Dimethyl-2-sulfinylhydrazine. The phenyl group enhances aromatic interactions but may limit solubility .
1,2-Dimethylhydrazine (C₂H₈N₂)
  • Structure : Symmetrical dimethyl substitution.
  • Properties: High reactivity due to electron-donating methyl groups; implicated in carcinogenicity studies. The absence of a sulfinyl group reduces its oxidative stability compared to the target compound .
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N'-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide (C₂₃H₂₃N₅OS)
  • Structure : Contains a sulfanyl (-S-) group and benzimidazole moiety.
  • Properties : The sulfanyl group confers moderate electron-withdrawing effects, while the benzimidazole enhances biological activity. The sulfinyl group in this compound may offer superior oxidative stability and hydrogen-bonding capacity .
1-(2-Ethyl-6-(trifluoromethoxy)phenyl)hydrazine
  • Structure : Ethyl and trifluoromethoxy substituents on a phenyl ring.
  • Properties : The electron-withdrawing trifluoromethoxy group increases acidity and metabolic resistance. Comparatively, the sulfinyl group in the target compound may enhance solubility and receptor binding .

Physicochemical Properties

Compound Name Molecular Formula Key Substituents Boiling Point (°C) Solubility Reactivity Profile
This compound* C₂H₈N₂OS Methyl, Sulfinyl N/A Moderate High (oxidative stability)
1-Methyl-1-phenylhydrazine C₇H₁₀N₂ Methyl, Phenyl 245 Low Moderate (aromatic coupling)
1,2-Dimethylhydrazine C₂H₈N₂ Methyl 83 High High (carcinogenic)
1-(2-Ethyl-6-(trifluoromethoxy)phenyl)hydrazine C₉H₁₁F₃N₂O Ethyl, Trifluoromethoxy N/A Low Moderate (metabolic resistance)

*Data inferred from analogous compounds.

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